molecular formula C8H5F2NO3 B13582073 2',5'-Difluoro-4'-nitroacetophenone

2',5'-Difluoro-4'-nitroacetophenone

Cat. No.: B13582073
M. Wt: 201.13 g/mol
InChI Key: XWLDFCLQYOPYQQ-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-4’-nitroacetophenone is an organic compound with the molecular formula C8H5F2NO3. It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2’ and 5’ positions and a nitro group at the 4’ position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-4’-nitroacetophenone typically involves a multi-step process. One common method includes the nitration of 2’,5’-difluoroacetophenone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4’ position .

Industrial Production Methods

Industrial production methods for 2’,5’-Difluoro-4’-nitroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-4’-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The acetophenone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

    Reduction: The major product is 2’,5’-difluoro-4’-aminoacetophenone.

    Substitution: Products vary depending on the nucleophile used, such as 2’,5’-difluoro-4’-thioacetophenone when using a thiol.

    Oxidation: Products include 2’,5’-difluoro-4’-nitrobenzoic acid or other oxidized derivatives.

Scientific Research Applications

2’,5’-Difluoro-4’-nitroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-4’-nitroacetophenone depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the phenyl ring and the acetophenone moiety. This influences the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The fluorine atoms also play a role in stabilizing intermediates and transition states during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Difluoroacetophenone: Lacks the nitro group, making it less reactive in certain types of reactions.

    4’-Nitroacetophenone: Lacks the fluorine atoms, which affects its reactivity and stability.

    2’,3’-Difluoro-5’-nitroacetophenone: Similar structure but with different fluorine substitution, leading to different reactivity patterns.

Uniqueness

2’,5’-Difluoro-4’-nitroacetophenone is unique due to the combined presence of two electron-withdrawing fluorine atoms and a nitro group. This combination significantly influences its chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(2,5-difluoro-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDFCLQYOPYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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